alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/16:0)
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Description
Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/16:0) is a sialotriaosylceramide consisting of beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-beta-D-Glc attached to the primary hydroxy function of ceramide(d18:1/16:0). It has a role as a mouse metabolite. It derives from a hexadecanoic acid.
Scientific Research Applications
Ganglioside Structure Analysis and Disease Association
- Research has isolated and characterized different ganglioside species, including the one , from the brain of Tay-Sachs patients. This detailed analysis included fractionation and characterization of the ganglioside species, providing insight into their role in neurological diseases like Tay-Sachs (Mauri et al., 2003).
Ganglioside Chemical Synthesis
- The synthesis and structural characterization of ganglioside derivatives, like GD1b and GD1a, have been studied extensively. These derivatives, similar in structure to the molecule , were synthesized and analyzed to understand their conformation and potential applications (Fronza et al., 1988).
Enzymatic Synthesis and Structural Analysis
- Studies have focused on the enzymatic synthesis of sialylated and fucosylated oligosaccharides, closely related to the structure . These research efforts help in understanding the biosynthesis and functionality of complex carbohydrates (Nikrad et al., 1993).
Molecular Interaction Studies
- NMR and computational modeling have been used to study the interaction of sialylated molecules, similar to alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer, with biological receptors. This is crucial in understanding cell surface interactions and potential therapeutic applications (Bhunia et al., 2004).
Pathogen Interaction Studies
- Glycolipids similar in structure to the molecule have been identified as potential receptors for pathogens like Neisseria gonorrhoeae. Understanding these interactions is essential for developing new therapeutic strategies against infectious diseases (Stromberg et al., 1988).
Properties
Molecular Formula |
C57H104N2O21 |
---|---|
Molecular Weight |
1153.4 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C57H104N2O21/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-39(64)38(59-44(67)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)36-75-54-49(71)48(70)51(43(35-62)77-54)78-55-50(72)53(47(69)42(34-61)76-55)80-57(56(73)74)32-40(65)45(58-37(3)63)52(79-57)46(68)41(66)33-60/h28,30,38-43,45-55,60-62,64-66,68-72H,4-27,29,31-36H2,1-3H3,(H,58,63)(H,59,67)(H,73,74)/b30-28+/t38-,39+,40-,41+,42+,43+,45+,46+,47-,48+,49+,50+,51+,52+,53-,54+,55-,57-/m0/s1 |
InChI Key |
NURCPIMQAUMKKZ-ORNMTBJMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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